

MCC950 Technical Support Center: Ensuring Potency After Freeze-Thaw Cycles

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Compound of Interest		
Compound Name:	MCC950 sodium	
Cat. No.:	B606777	Get Quote

Welcome to the technical support center for MCC950, a potent and specific inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and potency of MCC950, particularly after freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for MCC950?

A1: Lyophilized MCC950 should be stored at -20°C and desiccated. In this form, it is stable for at least four years.[1][2] Once reconstituted, the solution should also be stored at -20°C.[1][3]

Q2: How should I reconstitute MCC950?

A2: MCC950 is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[2] For a stock solution, you can dissolve MCC950 in DMSO.[1][2] For in vitro cellular assays, a working concentration of 300 nM to 10 μ M is typically used.[3]

Q3: Is it acceptable to subject my reconstituted MCC950 to multiple freeze-thaw cycles?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][4] Multiple manufacturers and suppliers advise against this practice to prevent loss of potency.[1][4] The best practice is to aliquot the reconstituted stock solution into single-use volumes before freezing.



Q4: Why are freeze-thaw cycles detrimental to MCC950 potency?

A4: While small molecules are generally more stable than proteins to freeze-thaw cycles, repeated cycling can introduce issues such as moisture accumulation, which can affect the concentration and stability of the compound in solution.[5] For sensitive compounds, this can lead to a degradation of the molecule and a subsequent loss of inhibitory activity.

Q5: How long is the reconstituted MCC950 solution stable at -20°C?

A5: When stored at -20°C, a reconstituted solution of MCC950 in DMSO is stable for up to 6 months.[3] However, for optimal performance, it is advisable to use it within one month.[1]

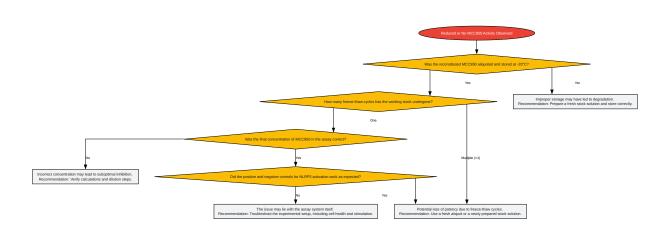
Troubleshooting Guide

Issue: I am observing reduced or no inhibition of the NLRP3 inflammasome in my experiments.

This could be due to a variety of factors. Follow this troubleshooting guide to identify the potential cause.

Logical Troubleshooting Flow





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Caption: Troubleshooting Decision Tree for MCC950 Activity Issues.

Experimental Protocols

To ensure the potency of your MCC950, especially if you suspect degradation due to handling, you can perform a functional assay to determine its inhibitory concentration 50 (IC50).



Protocol: In Vitro Assay for MCC950 Potency Assessment

This protocol is designed to assess the potency of MCC950 by measuring the inhibition of IL- 1β release from LPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with a NLRP3 activator.

Materials:

- Bone Marrow-Derived Macrophages (BMDMs)
- LPS (Lipopolysaccharide)
- ATP (Adenosine 5'-triphosphate) or Nigericin
- MCC950 (test sample and a fresh, validated control if available)
- Cell culture medium (e.g., DMEM)
- ELISA kit for mouse IL-1β
- 96-well cell culture plates

Methodology:

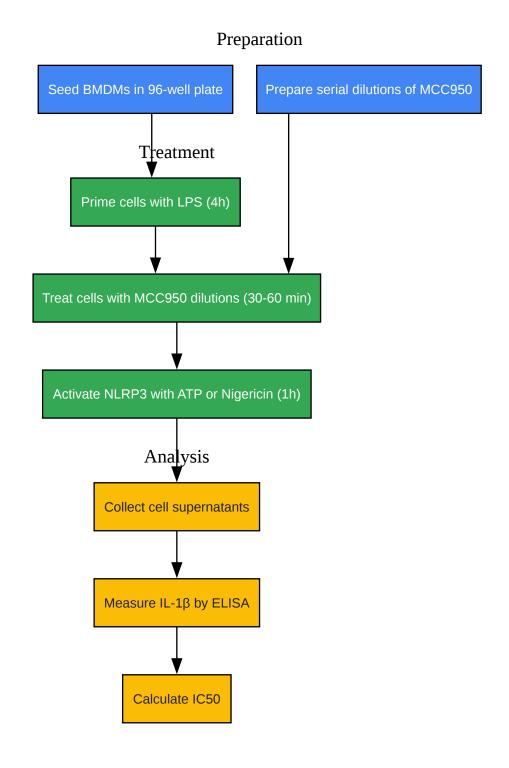
- Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
- Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
- MCC950 Treatment: Prepare serial dilutions of your MCC950 test sample and a control sample (if available) in cell culture medium. After the 4-hour LPS priming, replace the medium with the medium containing the different concentrations of MCC950. Incubate for 30-60 minutes.
- NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding a known activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 μM), for 1 hour.



- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
- IL-1 β Measurement: Quantify the amount of IL-1 β in the supernatants using an ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-1β concentration against the logarithm of the MCC950 concentration. Perform a non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram





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Caption: Workflow for MCC950 Potency Assessment.

Data Presentation



The following table provides a hypothetical example of how to present the results from the potency assessment experiment. A significant increase in the IC50 value after freeze-thaw cycles would indicate a loss of potency.

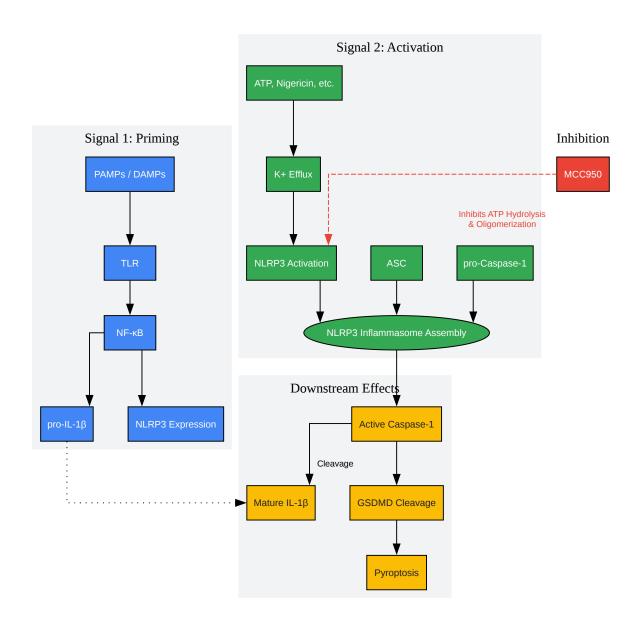
MCC950 Sample	Number of Freeze-Thaw Cycles	IC50 (nM) for IL-1β Inhibition
Freshly Prepared Stock	0	8.2
Aliquot from Stock (1st use)	1	8.5
Stock after 3 Freeze-Thaws	3	25.7
Stock after 5 Freeze-Thaws	5	78.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

NLRP3 Inflammasome Signaling Pathway

MCC950 specifically targets the NLRP3 inflammasome.[3][6] It acts by directly binding to the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent NLRP3 oligomerization and inflammasome assembly.[7]





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Caption: The NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.



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